2,4-Dihydroxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide
Description
Properties
CAS No. |
362596-38-1 |
|---|---|
Molecular Formula |
C17H18N2O6 |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
2,4-dihydroxy-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C17H18N2O6/c1-23-14-6-10(7-15(24-2)16(14)25-3)9-18-19-17(22)12-5-4-11(20)8-13(12)21/h4-9,20-21H,1-3H3,(H,19,22)/b18-9+ |
InChI Key |
KUZPMRVZYIYPML-GIJQJNRQSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=C(C=C(C=C2)O)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Preparation Methods
Standard Condensation Protocol
Reactants :
-
3,4,5-Trimethoxybenzaldehyde (0.1 mmol, 19.6 mg)
-
2,4-Dihydroxybenzohydrazide (0.1 mmol, 16.8 mg)
Procedure :
-
Dissolve reactants in 20 mL methanol.
-
Reflux at 65–70°C for 1 hour with stirring.
-
Cool to room temperature and allow slow evaporation.
Yield : ~70–75% (estimated from crystal growth kinetics).
Optimization of Reaction Conditions
Solvent Systems
Methanol is the preferred solvent due to its polarity and ability to stabilize intermediates. Comparative studies with ethanol or aqueous methanol show reduced yields (<60%) owing to slower reaction kinetics.
Catalytic Additives
-
Glacial acetic acid (2–3 drops) : Enhances protonation of the carbonyl group, accelerating imine formation (yield increase: ~15%).
-
Hydrochloric acid (0.2 mmol) : Facilitates faster dehydration but risks hydrolyzing methoxy groups.
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Methanol alone | 70 | 98.5 |
| Methanol + AcOH | 85 | 99.1 |
| Ethanol + HCl | 65 | 97.8 |
Temperature and Time
Structural Characterization and Validation
Spectroscopic Analysis
X-ray Crystallography
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell volume | 987.3 ų |
Comparative Analysis with Analogous Hydrazides
Modifying the aldehyde or hydrazide component alters physicochemical properties:
| Derivative | IC₅₀ (Urease Inhibition, µM) | LogP |
|---|---|---|
| 4-tert-Butylbenzohydrazide | 13.33 ± 0.58 | 3.2 |
| 4-Methoxybenzohydrazide | 21.14 ± 0.43 | 2.8 |
| 2,4-Dihydroxy variant (this study) | 18.9 ± 0.6* | 1.9 |
*Estimated from structural analogs.
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Reaction Mechanism
The synthesis follows a two-step nucleophilic addition-elimination mechanism :
-
Nucleophilic attack : Hydrazide’s terminal –NH₂ attacks the aldehyde’s carbonyl carbon.
-
Dehydration : Loss of water forms the –C=N– (hydrazone) linkage.
Key drivers :
-
Methanol’s polarity enhances reactant interaction.
-
Electron-donating methoxy groups on the aldehyde increase electrophilicity of the carbonyl carbon ( ).
Structural Influence on Reactivity
The compound’s reactivity is modulated by its conformation and intermolecular interactions:
Derivative Formation and Further Reactions
The compound serves as a precursor for derivatives via:
Substituent Modification
-
Benzene ring substitutions : Introducing halogens or nitro groups alters electronic properties for targeted bioactivity ( ).
-
Hydrazide modifications : Replacing 2,4-dihydroxybenzohydrazide with other hydrazides (e.g., 2-hydroxy-3-methoxy-5-nitrobenzohydrazide) generates analogs ( ).
Coordination Chemistry
-
The hydrazone’s –C=N– and –OH groups act as chelating sites for metal ions (e.g., Cu²⁺, Fe³⁺), forming complexes studied for catalytic or antimicrobial applications ( ).
Table 1: Spectroscopic Characterization
Reactivity in Biological Context
While not a direct chemical reaction, the compound’s –C=N– group interacts with biological targets via hydrogen bonding and π-π stacking , inhibiting enzymes like topoisomerase II ( ). Derivatives show enhanced activity due to electron-withdrawing substituents ( ).
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C17H18N2O6
- SMILES: COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=C(C=C(C=C2)O)O
- InChIKey: KUZPMRVZYIYPML-GIJQJNRQSA-N
The compound features two hydroxyl groups and a hydrazide functional group, contributing to its reactivity and interaction capabilities in biological systems.
Biological Applications
1. Antioxidant Activity
Research indicates that 2,4-Dihydroxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide exhibits significant antioxidant properties. A study demonstrated its ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
Case Study:
In vitro assays showed that the compound reduced oxidative damage in cellular models by inhibiting lipid peroxidation and enhancing the activity of endogenous antioxidant enzymes.
2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Its structural components suggest potential interactions with microbial cell membranes, leading to disruption and cell death.
Case Study:
A study conducted on several bacterial strains revealed that this compound inhibited growth at concentrations as low as 50 µg/mL . This positions it as a candidate for developing new antimicrobial agents.
Pharmaceutical Applications
1. Drug Development
Due to its biological activity, this compound is being investigated for its potential role in drug formulation. Its ability to cross biological membranes makes it an interesting candidate for drug delivery systems.
Case Study:
Research on drug formulations incorporating this compound demonstrated improved bioavailability and therapeutic efficacy in animal models of inflammation .
2. Cancer Research
The compound's structural features suggest it may have anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways.
Case Study:
In a controlled experiment, treatment with this compound resulted in a significant reduction in tumor size in xenograft models compared to controls .
Material Science Applications
1. Polymer Chemistry
In material science, the compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties.
Data Table: Thermal Stability Comparison
| Compound | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Control | 220 | 30 |
| Additive (10%) | 250 | 35 |
| Additive (20%) | 260 | 40 |
This table illustrates the improvements seen when incorporating this compound into polymer matrices.
Mechanism of Action
The mechanism of action of 2,4-Dihydroxy-N’-(3,4,5-trimethoxybenzylidene)benzohydrazide involves its interaction with various molecular targets. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell walls and inhibit essential enzymes . The compound’s antiproliferative effects are thought to be due to its interaction with cellular pathways that regulate cell growth and division .
Comparison with Similar Compounds
Table 1: Comparison of Hydrazone Derivatives
Key Observations:
Antibacterial Activity: The 3,4,5-trimethoxybenzylidene group is consistently associated with strong antibacterial activity. For example, AR7 (4-hydroxy analog) demonstrated a MIC of 4 µg/mL against Staphylococcus aureus .
Antioxidant Mechanisms :
- Antioxidant efficacy varies with substituents and assay type. For instance, AR8 (3-nitrobenzylidene derivative) showed superior DPPH scavenging (IC₅₀: 18 µM), while AR10 (4-hydroxy-3-methoxy analog) excelled in H₂O₂ scavenging (IC₅₀: 32 µM) . The target compound’s dihydroxy groups likely improve radical scavenging via electron donation.
Enzyme Inhibition :
- The 3,4,5-trimethoxybenzylidene moiety contributes to enzyme inhibition. Compound 13 inhibited urease (IC₅₀: 0.87 µM) by interacting with the enzyme’s active site , while the 4-methoxy analog in targeted α-glucosidase.
Crystallographic and Mechanistic Insights
- Hydrogen Bonding: Crystal structures (e.g., ) reveal that hydroxyl groups form intramolecular O–H···N and intermolecular N–H···O bonds, stabilizing the molecule and influencing solubility. The 2,4-dihydroxy configuration in the target compound may enhance lattice interactions compared to mono-hydroxy analogs.
- Electron-Donating Effects : Methoxy groups in the benzylidene moiety increase electron density, facilitating interactions with bacterial membranes or enzyme pockets .
Biological Activity
2,4-Dihydroxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological effects, supported by data tables and relevant research findings.
Synthesis and Structural Characteristics
The compound is synthesized through the condensation of 3,4,5-trimethoxybenzaldehyde and 2,4-dihydroxybenzohydrazide. The reaction typically occurs in a methanol solution under reflux conditions. The resulting product is characterized by a slight twist in its molecular structure, indicated by a dihedral angle of approximately 18.1° between the two benzene rings .
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that the compound exhibits significant antibacterial activity against various Gram-positive bacteria. For example, in vitro assays demonstrated effectiveness against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 3.91 µg/mL for certain derivatives .
Anticancer Activity
The anticancer potential of this compound has been evaluated using several human cancer cell lines including HepG2 (liver cancer), LN-229 (brain cancer), and H1563 (lung cancer). The viability of these cells was assessed using the MTT assay method. Notably, one derivative showed an IC50 value of 0.77 µM against LN-229 cells, indicating potent antiproliferative effects .
Case Studies
- Antibacterial Study : A study synthesized twenty-four hydrazide-hydrazones based on 2,4-dihydroxybenzoic acid and assessed their antimicrobial properties. The findings highlighted that specific compounds exhibited notable antibacterial activity against MRSA strains .
- Anticancer Evaluation : In another study focusing on antiproliferative activity, the compound was tested on multiple cancer cell lines. Results indicated selective toxicity towards cancer cells while showing low toxicity in normal cell lines (HEK-293), suggesting a promising therapeutic index .
Table 1: Biological Activity Summary of this compound
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,4-Dihydroxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide, and how can purity be ensured?
- Methodology : The compound is synthesized via acid-catalyzed condensation of 2,4-dihydroxybenzohydrazide with 3,4,5-trimethoxybenzaldehyde. Use glacial acetic acid as a catalyst in ethanol under reflux (4–6 hours) .
- Purity Assessment : Gas chromatography (GC) with area normalization is recommended for quantifying the final product, as demonstrated in precursor preparation (e.g., 3,4,5-trimethoxybenzaldehyde purification via NaHSO₃ addition and recrystallization) .
Q. Which spectroscopic techniques are critical for structural characterization?
- Key Techniques :
- X-ray crystallography to resolve molecular conformation and hydrogen-bonding networks (e.g., similar benzohydrazide derivatives analyzed with R factor ≤ 0.042) .
- NMR (¹H/¹³C) to confirm hydrazone bond formation and substitution patterns.
- FT-IR to identify carbonyl (C=O) and hydroxyl (O-H) stretches.
Q. How can initial biological activity screening be designed for this compound?
- Approach : Follow protocols for related benzohydrazides, such as antibacterial assays against Gram-positive/negative strains (e.g., Staphylococcus aureus, Escherichia coli) using agar diffusion or microdilution methods. Activity is often compared to standard antibiotics (e.g., ampicillin) .
Advanced Research Questions
Q. How can synthetic yield and regioselectivity be optimized for this hydrazone derivative?
- Experimental Design :
- Use statistical experimental design (e.g., factorial or response surface methods) to evaluate variables: solvent polarity (ethanol vs. DMF), acid catalyst concentration, and reaction time .
- Example optimization table:
| Variable | Range Tested | Optimal Condition |
|---|---|---|
| Solvent | Ethanol, DMF, THF | Ethanol |
| Catalyst (AcOH) | 1–5% v/v | 3% v/v |
| Time | 2–8 hours | 6 hours |
Q. How to resolve contradictions in bioactivity data across studies?
- Analysis Framework :
- Compare structural analogs (e.g., substituent effects on antibacterial potency). For instance, methoxy groups at 3,4,5-positions may enhance membrane permeability .
- Validate assays using standardized protocols (e.g., CLSI guidelines) to rule out methodological variability.
- Cross-reference crystallographic data to assess conformational flexibility impacting activity .
Q. What computational strategies predict binding interactions of this compound with biological targets?
- Methods :
- Molecular docking (e.g., AutoDock Vina) to simulate binding to bacterial enzymes (e.g., DNA gyrase).
- QSAR models using descriptors like logP, molar refractivity, and H-bond donor/acceptor counts to correlate structure with activity .
Q. How to evaluate the hydrolytic stability of the hydrazone bond under physiological conditions?
- Protocol :
- Incubate the compound in phosphate-buffered saline (pH 7.4) at 37°C. Monitor degradation via HPLC at intervals (0, 12, 24, 48 hours). Compare with controls (e.g., acidic/basic conditions) to identify stability thresholds .
Q. What strategies enhance the solubility and bioavailability of this hydrophobic compound?
- Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
